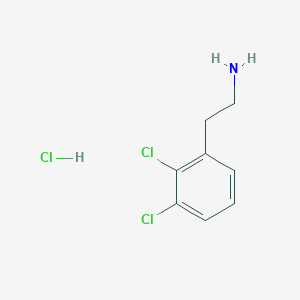

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride

説明

特性

IUPAC Name |

2-(2,3-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLHJEOJZUHWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution of 2,3-Dichlorobenzyl Chloride with Ammonia or Amines

The most common and direct approach to synthesize 2-(2,3-dichlorophenyl)ethan-1-amine hydrochloride is through nucleophilic substitution. This involves reacting 2,3-dichlorobenzyl chloride with ammonia or a primary amine under controlled conditions, typically in polar solvents such as ethanol or methanol.

- Reaction conditions:

- Solvent: Ethanol or methanol

- Temperature: Mild heating to reflux

- Purification: Recrystallization from suitable solvents to obtain the hydrochloride salt

This method yields the amine hydrochloride salt directly, which is more stable and easier to handle. The reaction proceeds via displacement of the chloride on the benzyl chloride by the nucleophilic amine group.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2,3-Dichlorobenzyl chloride + NH3 | Ethanol/methanol, reflux | Formation of 2-(2,3-dichlorophenyl)ethan-1-amine |

| 2 | HCl gas or HCl solution | Room temperature | Formation of hydrochloride salt |

This approach is straightforward and widely used in industrial and laboratory settings due to its simplicity and good yield.

Reductive Amination of 2-(2,3-Dichlorophenyl)acetaldehyde

Another method involves the reductive amination of 2-(2,3-dichlorophenyl)acetaldehyde with ammonia or amines, catalyzed by reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Key steps:

- Synthesis of 2-(2,3-dichlorophenyl)acetaldehyde by oxidation of the corresponding alcohol or via other synthetic precursors.

- Reaction with ammonia or primary amine under reductive conditions to form the amine.

This method allows for better control over stereochemistry if chiral amines are desired and can be adapted for asymmetric synthesis.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-(2,3-Dichlorophenyl)acetaldehyde + NH3 | Reducing agent (e.g., NaBH3CN), mild pH | Formation of 2-(2,3-dichlorophenyl)ethan-1-amine |

| 2 | HCl gas or solution | Room temperature | Conversion to hydrochloride salt |

This method is supported by literature on similar phenyl-ethanamine derivatives and allows for high purity products.

Resolution of Racemic Mixtures via Salt Formation

For chiral variants of 2-(2,3-dichlorophenyl)ethan-1-amine, resolution techniques are employed to obtain enantiomerically enriched compounds. This typically involves:

- Formation of diastereomeric salts using chiral acids such as (S)-mandelic acid.

- Crystallization to separate the diastereomers.

- Recovery of the free amine by basification and extraction.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Racemic amine + (S)-mandelic acid | Heating in isopropanol/ethanol, cooling | Formation of diastereomeric salt crystals |

| 2 | Filtration and washing | Room temperature | Separation of enriched salt |

| 3 | Treatment with NaOH solution | Room temperature | Recovery of optically pure amine |

This method achieves high enantiomeric excess (>96% ee) and is widely used in pharmaceutical synthesis.

Alternative Synthetic Routes via Halogenated Intermediates

Some advanced synthetic strategies involve the preparation of halogenated intermediates such as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, followed by reduction to the corresponding amine. These methods are more complex but allow for chemoenzymatic or asymmetric synthesis routes.

- Example: Bromination of aromatic ketones followed by reduction with sodium borohydride to yield the bromo-substituted amine precursor.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic ketone + Br2 | Room temperature, slow addition | Formation of brominated ketone |

| 2 | NaBH4 reduction | 0 °C to room temperature | Formation of bromo-substituted amine |

Such methods are useful for preparing enantiomerically pure synthons for further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,3-Dichlorobenzyl chloride + NH3 | Ethanol/methanol, reflux | Good yield, direct salt formation | Simple and scalable industrial method |

| Reductive amination | 2-(2,3-Dichlorophenyl)acetaldehyde + NH3 | NaBH3CN or catalytic hydrogenation | High purity | Allows stereochemical control |

| Resolution via mandelic acid | Racemic amine + (S)-mandelic acid | Heating in PrOH/EtOH, crystallization | >96% ee | For chiral amine preparation |

| Halogenated intermediate route | Brominated ketone + NaBH4 | Room temperature, controlled addition | Moderate to high yield | Enables chemoenzymatic and asymmetric synthesis |

Research Findings and Notes

- The nucleophilic substitution method is the most widely reported and industrially used due to its simplicity and efficiency.

- Reductive amination offers a route to enantiomerically enriched products when combined with chiral catalysts or auxiliaries.

- Resolution by diastereomeric salt formation is a classical and effective method to obtain optically pure amines, important for drug synthesis.

- Advanced synthetic routes involving halogenated intermediates allow for further chemical modifications and are useful in research settings.

化学反応の分析

Types of Reactions

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry

- Organic Synthesis : 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique substitution pattern on the phenyl ring influences its reactivity and interaction with other compounds .

Biology

- Enzyme Interactions : The compound is employed in studies focusing on enzyme interactions and protein modifications. It can modulate the activity of specific molecular targets, which is crucial for understanding biochemical pathways .

Medicine

- Therapeutic Potential : Research is ongoing to investigate the therapeutic effects of this compound. It is being explored as a precursor for drug development, particularly in the context of treating various diseases .

Industry

- Specialty Chemicals : The compound has applications in producing specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Case Study 1: Antichlamydial Activity

Research published in the Journal of Medicinal Chemistry investigated the synthesis and biological activity of molecules based on this compound. The study found that derivatives of this compound exhibited significant antichlamydial activity, highlighting its potential as a therapeutic agent against chlamydia infections .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. Results indicated that it could effectively modulate enzyme activity, suggesting its potential use in metabolic research and drug development .

作用機序

The mechanism of action of 2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,3-dichlorophenyl)ethan-1-amine hydrochloride and its analogs:

Functional and Pharmacological Implications

Positional Isomerism :

- The 1,2-difluoro isomer (CAS 1427378-79-7) exhibits distinct electronic properties compared to the 2,3-dichloro compound, altering charge distribution and receptor interactions .

Heterocyclic Variations: The benzodioxin derivative (CAS 22310-84-5) introduces a fused oxygen-containing ring, enhancing solubility and enabling interactions with oxidative enzymes or receptors .

生物活性

2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9Cl2N

- Molecular Weight : 188.07 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential enzyme inhibition. The presence of the dichlorophenyl group enhances lipophilicity, allowing better penetration through cellular membranes.

Key Mechanisms:

- Monoamine Reuptake Inhibition : Similar to other phenethylamines, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Modulation : The compound may act as a modulator at adrenergic and dopaminergic receptors, which could explain its stimulant effects observed in various studies.

Biological Activity

Research has indicated several pharmacological activities associated with this compound:

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited moderate antibacterial activity against several strains of bacteria. The compound's structural modifications were crucial in enhancing its efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antichlamydial Activity

In another investigation focusing on antichlamydial properties, compounds similar to this compound showed selective activity against Chlamydia trachomatis. The results indicated significant reductions in chlamydial inclusion sizes in treated cells compared to controls.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against N. meningitidis and H. influenzae. The compound demonstrated a selective inhibition profile with MIC values indicating effectiveness comparable to established antibiotics but with a lower toxicity profile towards human cells.

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation assessed the effects of the compound on behavior in animal models. Results indicated that administration led to increased locomotor activity and altered anxiety-related behaviors in mice. These findings suggest potential applications in treating mood disorders but necessitate further exploration into safety and efficacy.

Q & A

Q. What are the established synthetic routes for 2-(2,3-dichlorophenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with halogenated precursors. A common method includes:

Alkylation : Reacting 2,3-dichlorobenzene with ethyl bromoacetate to form an ester intermediate.

Reduction : Using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the ester to the primary amine.

Salt Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Critical factors include solvent choice (e.g., anhydrous tetrahydrofuran for reduction) and temperature control (<0°C during reduction to minimize side reactions). Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for signals at δ 2.8–3.2 ppm (CH₂NH₂) and aromatic protons in the δ 6.8–7.5 ppm range .

- IR Spectroscopy : Confirm NH₂ stretching (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystal structure; peaks at specific 2θ angles (e.g., 6.6°, 21.1°) confirm crystalline purity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 220.5 (M+H⁺) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For biological assays:

- Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (≤1% DMSO final concentration).

- Validate solubility using dynamic light scattering (DLS) to avoid aggregation .

Intermediate Research Questions

Q. What purification strategies effectively remove common byproducts (e.g., unreacted dichlorophenyl precursors)?

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Short-term : Store at –20°C in desiccated, amber vials; stable for 6 months.

- Long-term : Degradation occurs via hydrolysis of the amine group, forming 2-(2,3-dichlorophenyl)ethanol (detected via GC-MS). Monitor purity quarterly using HPLC .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s affinity for serotonin receptors (e.g., 5-HT₂A) and evaluate biased agonism?

- Radioligand Binding Assays : Use [³H]ketanserin for 5-HT₂A competition binding (IC₅₀ values <100 nM suggest high affinity) .

- Functional Assays : Measure intracellular calcium flux (FLIPR) and β-arrestin recruitment (BRET) to quantify biased signaling. Normalize data to reference agonists (e.g., LSD) .

- Data Analysis : Calculate bias factors (ΔΔlog(τ/KA)) to compare pathway selectivity .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values across studies)?

- Meta-analysis : Aggregate data from ≥3 independent labs, controlling for variables (e.g., cell line, assay buffer).

- Dose-Response Refinement : Use 8-point curves (10⁻¹²–10⁻⁴ M) with nonlinear regression to improve accuracy.

- Orthogonal Validation : Cross-verify with electrophysiology (patch-clamp) for ion channel effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?

- Substituent Screening : Synthesize analogs with varying halogen positions (e.g., 2,4- vs. 2,3-dichloro) and measure binding affinity.

- Molecular Docking : Model interactions with 5-HT₂A’s orthosteric site (e.g., π-π stacking with Phe340). Prioritize derivatives with ΔG < –8 kcal/mol .

- In Vivo Testing : Assess behavioral effects (e.g., head-twitch response in mice) to correlate SAR with functional outcomes .

Q. What strategies enable metabolic profiling of this compound in hepatic models?

- In Vitro Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quench reactions at 0, 15, 30, 60 minutes.

- LC-HRMS : Identify phase I metabolites (e.g., N-dealkylation, hydroxylation) and phase II conjugates (glucuronides).

- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic pathways .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。